An In-Depth Technical Guide to the Mass Spectrometry of 4-Methoxy-3-propoxybenzaldehyde
An In-Depth Technical Guide to the Mass Spectrometry of 4-Methoxy-3-propoxybenzaldehyde
This guide provides a comprehensive examination of the mass spectrometric behavior of 4-Methoxy-3-propoxybenzaldehyde, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research domains. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its fragmentation patterns and a robust methodology for its analysis.
Introduction: The Analytical Significance of 4-Methoxy-3-propoxybenzaldehyde
4-Methoxy-3-propoxybenzaldehyde, with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , is a compound whose characterization is crucial for quality control, metabolism studies, and synthetic pathway confirmation.[1] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for its unambiguous identification and quantification. Understanding its electron ionization (EI) induced fragmentation is paramount for accurate spectral interpretation.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical in selecting the appropriate analytical strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | PubChem[1] |
| Molecular Weight | 194.23 g/mol | PubChem[1] |
| IUPAC Name | 4-methoxy-3-propoxybenzaldehyde | PubChem[1] |
| CAS Number | 5922-56-5 | PubChem[1] |
Electron Ionization Mass Spectrometry: A Predictive Fragmentation Analysis
Electron ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns that serve as a molecular fingerprint. The fragmentation of 4-Methoxy-3-propoxybenzaldehyde is governed by the interplay of its three key functional groups: the aldehyde, the methoxy group, and the propoxy group, all attached to a stable aromatic ring. Aromatic compounds are known to produce strong molecular ion peaks due to their stable structure.[2][3]
The mass spectrum of 4-Methoxy-3-propoxybenzaldehyde is characterized by a discernible molecular ion peak ([M]⁺˙) at m/z 194.[1] The subsequent fragmentation cascade is a logical sequence of bond cleavages influenced by the stability of the resulting fragments.
Key Fragmentation Pathways
The fragmentation of the molecular ion is initiated by the localization of the positive charge on one of the oxygen atoms or the aromatic ring. The primary fragmentation events involve cleavages alpha to the carbonyl group and the ether linkages, as well as rearrangements.
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Loss of a Hydrogen Radical (m/z 193): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[4][5]
-
Loss of a Propyl Radical (m/z 151): Cleavage of the O-C bond in the propoxy group results in the loss of a propyl radical (•C₃H₇), forming a prominent ion at m/z 151.[1]
-
Loss of Propene (m/z 152): A McLafferty-type rearrangement can lead to the elimination of a neutral propene molecule (C₃H₆), resulting in an ion at m/z 152.[1]
-
Formation of the Base Peak (m/z 83): The GC-MS data from PubChem indicates a significant peak at m/z 83, which likely arises from further fragmentation of the primary ions.[1]
The following diagram illustrates the proposed major fragmentation pathways:
Caption: Proposed EI fragmentation of 4-Methoxy-3-propoxybenzaldehyde.
Interpreting the Mass Spectrum
The presence and relative abundance of these key fragment ions provide a high degree of confidence in the identification of 4-Methoxy-3-propoxybenzaldehyde.
| m/z | Proposed Fragment | Significance |
| 194 | [C₁₁H₁₄O₃]⁺˙ | Molecular Ion |
| 152 | [M - C₃H₆]⁺˙ | Loss of propene |
| 151 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 83 | Fragment Ion | Base Peak |
Data sourced from PubChem GC-MS data for CID 592109.[1]
Experimental Protocol: A Self-Validating Workflow for GC-MS Analysis
The following protocol is designed to ensure robust and reproducible analysis. Each step includes considerations for quality control, making the workflow inherently self-validating.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra and preventing instrument contamination.[6][7]
-
Solvent Selection: Dissolve the 4-Methoxy-3-propoxybenzaldehyde standard or sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Concentration: Prepare a stock solution of approximately 1 mg/mL. From this, create a working solution of 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
Quality Control: Ensure the solvent is free from contaminants by running a solvent blank prior to sample analysis.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and can be optimized for specific instrumentation.
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Inlet: Split/splitless injector at 250 °C. A split ratio of 20:1 is a good starting point to prevent column overloading.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition and Analysis
-
Blank Injection: Inject a solvent blank to assess system cleanliness.
-
Standard Injection: Inject the 4-Methoxy-3-propoxybenzaldehyde standard to determine its retention time and confirm the fragmentation pattern.
-
Sample Injection: Inject the unknown sample.
-
Data Processing:
-
Identify the peak corresponding to the retention time of the standard.
-
Extract the mass spectrum of this peak.
-
Compare the obtained mass spectrum with the reference spectrum from the standard and/or a library (e.g., NIST).
-
The following diagram outlines the experimental workflow:
Caption: Workflow for GC-MS analysis of 4-Methoxy-3-propoxybenzaldehyde.
Conclusion
The mass spectrometry of 4-Methoxy-3-propoxybenzaldehyde under electron ionization is a powerful tool for its unequivocal identification. A thorough understanding of its predictable fragmentation patterns, centered around the interplay of its aldehydic and ether functionalities, allows for confident spectral interpretation. The provided experimental protocol offers a robust and self-validating framework for researchers, ensuring accurate and reproducible results in the analysis of this important compound.
References
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PubChem. (n.d.). 4-Propoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-3-propoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Propoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]
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Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
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Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]
- Smith, R. M., & Busch, K. L. (1999). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
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YouTube. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Aldehydes. ChemistNate. Retrieved from [Link]
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Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]
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Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]
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